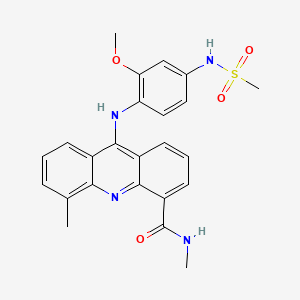
Glucoolitoriside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Glucoolitoriside” is a highly complex organic molecule. It features multiple hydroxyl groups, a furan ring, and a cyclopenta[a]phenanthrene core structure. Such compounds are often of interest in various fields of scientific research due to their intricate structures and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and careful control of stereochemistry. Common synthetic routes might involve:
Stepwise construction of the oxan-2-yl rings: This could involve glycosylation reactions to form the glycosidic bonds.
Formation of the cyclopenta[a]phenanthrene core: This might be achieved through a series of cyclization reactions, possibly involving Diels-Alder reactions or other pericyclic processes.
Introduction of the furan ring: This could be done through a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production of such a complex molecule would likely involve optimization of the synthetic route to maximize yield and minimize the number of steps. This could involve the use of automated synthesis techniques and high-throughput screening to identify the most efficient conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the molecule can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reducing agents: Such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions used but could include various oxidized or reduced forms of the original molecule, as well as substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex natural products: The compound could serve as a model for the synthesis of other complex natural products.
Study of reaction mechanisms: Its complex structure makes it an interesting subject for studying various organic reaction mechanisms.
Biology
Biological activity: Compounds with similar structures often exhibit interesting biological activities, such as anti-inflammatory or anticancer properties.
Medicine
Drug development: The compound could be a lead compound for the development of new pharmaceuticals.
Industry
Material science: Its unique structure could make it useful in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of such a complex molecule would depend on its specific biological activity. Generally, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The pathways involved would depend on the specific biological context but could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Steroids: The cyclopenta[a]phenanthrene core is similar to that found in steroids.
Glycosides: The multiple oxan-2-yl rings are reminiscent of glycosides.
Uniqueness
Complexity: The combination of multiple functional groups and ring systems makes this compound unique.
Potential biological activity: Its complex structure could confer unique biological activities not found in simpler molecules.
Propriétés
Numéro CAS |
39028-64-3 |
|---|---|
Formule moléculaire |
C41H62O19 |
Poids moléculaire |
858.9 g/mol |
Nom IUPAC |
3-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C41H62O19/c1-18-34(59-37-33(51)35(30(48)26(15-43)58-37)60-36-32(50)31(49)29(47)25(14-42)57-36)24(45)12-28(55-18)56-20-3-8-39(17-44)22-4-7-38(2)21(19-11-27(46)54-16-19)6-10-41(38,53)23(22)5-9-40(39,52)13-20/h11,17-18,20-26,28-37,42-43,45,47-53H,3-10,12-16H2,1-2H3 |
Clé InChI |
QEGHFQALIAPKGC-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O |
Synonymes |
glucoolitoriside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















